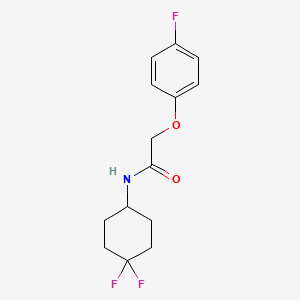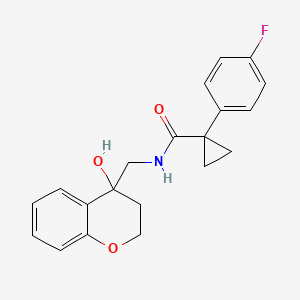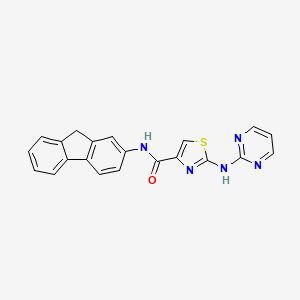![molecular formula C23H23FN2O2 B2952688 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1396797-99-1](/img/structure/B2952688.png)
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a urea derivative, which includes a biphenyl group and a fluorobenzyl group. Urea, also known as carbamide, is a naturally occurring molecule produced by protein metabolism . The biphenyl group is a type of aromatic hydrocarbon with two connected phenyl rings . The fluorobenzyl group is a benzyl group substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the hydroxypropyl group, and the attachment of the fluorobenzyl group. The urea component could potentially be synthesized from a nonbiological starting material, similar to the Wöhler synthesis .Chemical Reactions Analysis
Again, without specific data, it’s challenging to provide an analysis of the chemical reactions involving this compound. Urea itself can participate in a variety of reactions, including decomposition into ammonia and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Urea has a high solubility in water and decomposes at high temperatures .Applications De Recherche Scientifique
Antimalarial Drug Development
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea: and its derivatives have shown promise in the development of new antimalarial agents. These compounds target the transmission stages of the malaria parasite, Plasmodium falciparum , and have been found to be effective against late-stage gametocytes. The introduction of the biphenyl moiety and fluorobenzyl group may enhance the drug’s ability to inhibit key enzymes involved in the parasite’s life cycle, potentially leading to transmission-blocking properties .
Pharmacological Research
In pharmacology, the compound’s structural features, such as the fluorobenzyl group, are of interest due to their potential pharmacokinetic properties. Fluorinated compounds often exhibit increased metabolic stability, membrane permeability, and bioavailability. Research into this compound could provide insights into the design of new drugs with improved efficacy and reduced side effects .
Biochemical Studies
The biochemical applications of this compound may involve studying its interaction with various enzymes and receptors. Due to its structural complexity, it could serve as a lead compound for the discovery of new biochemical pathways or the modulation of existing ones, which could be crucial for understanding disease mechanisms or developing therapeutic strategies .
Medicinal Chemistry
In medicinal chemistry, the compound’s fluorine atom can significantly affect the molecule’s reactivity and binding affinity to biological targets. This can lead to the discovery of novel treatments for diseases by optimizing the compound’s medicinal properties, such as selectivity and potency .
Environmental Science
The environmental impact of pharmaceuticals, including compounds like 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea , is an emerging field of study. Research could focus on its biodegradability, potential bioaccumulation, and the effects on aquatic life, contributing to the development of more sustainable pharmaceutical practices .
Analytical Methods
This compound could be used as a standard or reagent in analytical methods, such as chemiluminescence assays, to detect various substances. Its unique chemical structure might interact with specific analytes or enhance the sensitivity of detection methods, which is valuable in fields like food safety, forensic science, and quality control .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c1-23(28,16-26-22(27)25-15-17-7-13-21(24)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,28H,15-16H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMUBJBTHWLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952605.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)
![1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2952616.png)

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)



![2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2952622.png)
![6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2952624.png)
